molecular formula C28H60O4P2S4Zn B012277 zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane CAS No. 68649-42-3

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane

Cat. No.: B012277
CAS No.: 68649-42-3
M. Wt: 716.4 g/mol
InChI Key: ZKAQFYDDTYGBBV-UHFFFAOYSA-L
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Mechanism of Action

Tea tree oil’s mode of action is interpreted in terms of the membrane-toxicity of its monoterpenoid components . It is proposed that water-soluble components of tea tree oil are capable of inducing anti-inflammatory actions .

Safety and Hazards

Tea tree oil is generally safe when used topically, but it can cause skin irritation, particularly if it’s not diluted properly and is used in higher concentrations . Symptoms of skin irritation from tea tree oil can include redness, dry or scaly skin, itching, burning, and stinging . Some people may develop an allergic reaction to tea tree oil . Tea tree oil is toxic when ingested and should never be taken internally .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tea tree oil is primarily obtained through the steam distillation of the leaves and terminal branches of Melaleuca alternifolia . The process involves the following steps:

    Harvesting: Fresh leaves and terminal branches are harvested.

    Steam Distillation: The plant material is subjected to steam distillation, where steam is passed through the plant material to vaporize the volatile compounds.

    Condensation: The vaporized compounds are then condensed back into liquid form, separating the essential oil from the water.

Industrial Production Methods

In industrial settings, large-scale steam distillation units are used to extract tea tree oil. The process is similar to the small-scale method but involves larger quantities of plant material and more sophisticated equipment to ensure higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

Tea tree oil undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen in the air is the primary oxidizing agent.

    Reduction: Reducing agents like hydrogen gas can be used under controlled conditions.

    Substitution: Halogens such as chlorine or bromine can be used in substitution reactions.

Major Products Formed

Properties

IUPAC Name

zinc;diheptoxy-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H31O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17(18,19)16-14-12-10-8-6-4-2;/h2*3-14H2,1-2H3,(H,18,19);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAQFYDDTYGBBV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOP(=S)(OCCCCCCC)[S-].CCCCCCCOP(=S)(OCCCCCCC)[S-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H60O4P2S4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30874014
Record name Zinc bis(O,O-diheptyl phosphorodithioate)
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Molecular Weight

716.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Straw yellow to green solid or liquid with a sweet odor like alcohol; [CAMEO] Clear amber liquid; [MSDSonline]
Record name Oils, tea-tree
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Zinc dialkyldithiophosphates
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Solubility

Sparingly soluble in water, Solubility in 80% alcohol (w/w): 0.6 to 0.8 volumes; miscible in nonpolar solvents, Solubility: 1 vol in 2 vol of 85% ethanol
Record name Tea tree oil
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Density

0.8950-0.9050 at 15/15 °C
Record name Tea tree oil
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Impurities

For many years, 1,8-cineole was regarded as an undesirable constituent in TTO due to its reputation as a skin and mucous membrane irritant. However, other studies suggested that this component is not responsible for a large proportion of sensitivity reactions. Oxidation products are the likely allergens. Since oxidized TTO appears to be a more potent allergen than fresh TTO, human adverse reactions may be minimized by reducing exposure to aged, oxidized oil.
Record name Tea tree oil
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to pale yellow, clear, mobile liquid

CAS No.

68649-42-3, 68647-73-4, 82322-26-7
Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Oils, tea-tree
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Zinc bis(O,O-diheptyl phosphorodithioate)
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Record name Phosphorodithioic acid, O,O-di-C1-14-alkyl esters, zinc salts
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Record name Oils, tea-tree
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Record name Melaleuca Alternifolia (Tea Tree) Leaf Oil
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Record name Tea tree oil
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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